molecular formula C17H26N2O3S B14585081 N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide CAS No. 61298-75-7

N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide

Cat. No.: B14585081
CAS No.: 61298-75-7
M. Wt: 338.5 g/mol
InChI Key: DLIMSWWFSCHDBD-UHFFFAOYSA-N
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Description

N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide
  • This compound

Uniqueness

This compound stands out due to its unique structure, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

61298-75-7

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

1,1-bis(2-methylpropyl)-3-(2-phenylethenylsulfonyl)urea

InChI

InChI=1S/C17H26N2O3S/c1-14(2)12-19(13-15(3)4)17(20)18-23(21,22)11-10-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3,(H,18,20)

InChI Key

DLIMSWWFSCHDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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